REACTION_SMILES
|
[Br:7][CH2:8][C:9]#[CH:10].[CH2:11]1[O:12][CH2:13][CH2:14][CH2:15]1.[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:10][C:9]#[CH:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C#CCN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |